![molecular formula C15H21NO3S B11161872 [2-(Ethylsulfonyl)phenyl](2-methylpiperidin-1-yl)methanone](/img/structure/B11161872.png)
[2-(Ethylsulfonyl)phenyl](2-methylpiperidin-1-yl)methanone
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Overview
Description
1-[2-(ETHANESULFONYL)BENZOYL]-2-METHYLPIPERIDINE is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of an ethanesulfonyl group attached to a benzoyl moiety, which is further connected to a methylpiperidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[2-(ETHANESULFONYL)BENZOYL]-2-METHYLPIPERIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of the benzoyl intermediate by reacting benzoyl chloride with ethanesulfonyl chloride in the presence of a base such as pyridine.
Coupling with Piperidine: The benzoyl intermediate is then coupled with 2-methylpiperidine under basic conditions to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[2-(ETHANESULFONYL)BENZOYL]-2-METHYLPIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanesulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
1-[2-(ETHANESULFONYL)BENZOYL]-2-METHYLPIPERIDINE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-[2-(ETHANESULFONYL)BENZOYL]-2-METHYLPIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzoyl moiety may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
1-[2-(ETHANESULFONYL)BENZOYL]-2-METHYLPIPERIDINE can be compared with other similar compounds, such as:
1-[2-(METHANESULFONYL)BENZOYL]-2-METHYLPIPERIDINE: This compound has a methanesulfonyl group instead of an ethanesulfonyl group, which may result in different reactivity and biological activity.
1-[2-(ETHANESULFONYL)BENZOYL]-2-ETHYLPIPERIDINE: The presence of an ethyl group instead of a methyl group on the piperidine ring can influence the compound’s physicochemical properties and interactions with molecular targets.
The uniqueness of 1-[2-(ETHANESULFONYL)BENZOYL]-2-METHYLPIPERIDINE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H21NO3S |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
(2-ethylsulfonylphenyl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C15H21NO3S/c1-3-20(18,19)14-10-5-4-9-13(14)15(17)16-11-7-6-8-12(16)2/h4-5,9-10,12H,3,6-8,11H2,1-2H3 |
InChI Key |
QHJJXJXZPYFSNM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCCCC2C |
Origin of Product |
United States |
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